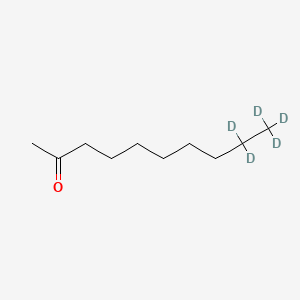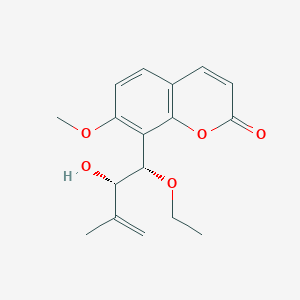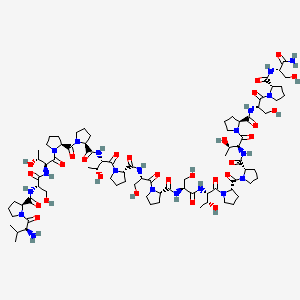
SiR700-CH2F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SiR700-CH2F is a near-infrared silica-containing rhodamine fluorophore. It is a highly specific DNA probe with excitation and emission wavelengths of 680 nm and 702 nm, respectively . This compound is part of the SiR700 series of probes, which are based on the far-red silicon rhodamine fluorophore analogue SiR700 .
Preparation Methods
The preparation of SiR700-CH2F involves the synthesis of the silicon rhodamine fluorophore analogue SiR700, followed by the incorporation of a fluoromethyl group (CH2F). The synthetic route typically involves the use of anhydrous dimethyl sulfoxide (DMSO) as a solvent, and the reaction conditions require the compound to be stored below -20°C to maintain stability . Industrial production methods for this compound are not widely documented, but they likely follow similar protocols used for other silicon rhodamine-based probes.
Chemical Reactions Analysis
SiR700-CH2F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.
Substitution: The fluoromethyl group (CH2F) can participate in substitution reactions, potentially leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SiR700-CH2F has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in live-cell imaging to stain DNA with high specificity and low background.
Mechanism of Action
SiR700-CH2F exerts its effects by binding to the minor groove of DNA, allowing for specific and high-contrast staining of DNA in live cells . The compound’s far-red absorption and emission wavelengths, cell permeability, and fluorogenic character make it suitable for superresolution microscopy. The molecular targets include DNA, and the pathways involved are related to DNA binding and fluorescence emission .
Comparison with Similar Compounds
SiR700-CH2F is unique due to its near-infrared silica-containing rhodamine structure and its high specificity for DNA. Similar compounds include:
SiR700-DNA: Another DNA probe based on the silicon rhodamine fluorophore analogue SiR700.
SiR700-Tubulin: A probe for staining microtubules in live cells.
SiR700-Actin: A probe for staining F-actin in live cells.
SiR700-Lysosome: A probe for staining lysosomes in live cells.
These compounds share the silicon rhodamine fluorophore core but differ in their specific targets and applications.
Properties
Molecular Formula |
C35H33F2N3O6Si |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
2-[6,18-bis(2-fluoroethyl)-2,2-dimethyl-18-aza-6-azonia-2-silapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),3,5,9,11,14,19-heptaen-12-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C35H33F2N3O6Si/c1-47(2)29-18-27-20(7-11-38(27)13-9-36)15-25(29)33(26-16-21-8-12-39(14-10-37)28(21)19-30(26)47)24-17-22(3-4-23(24)34(43)44)35(45)46-40-31(41)5-6-32(40)42/h3-4,15-19H,5-14H2,1-2H3 |
InChI Key |
ZUADKLSFBYGGQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC3=[N+](CCC3=CC2=C(C4=C1C=C5C(=C4)CCN5CCF)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CCF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)







![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)

